N-Hydroxy-4-phenylbutanamide
Overview
Description
Phenylbutyryl hydroxamic acid is a chemical compound with the molecular formula C10H13NO2. It is known for its role as a histone deacetylase (HDAC) inhibitor, which makes it significant in various biological and medical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylbutyryl hydroxamic acid can be synthesized through the reaction of phenylbutyric acid with hydroxylamine. The typical synthetic route involves the following steps:
Activation of Phenylbutyric Acid: Phenylbutyric acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction with Hydroxylamine: The activated phenylbutyric acid is then reacted with hydroxylamine hydrochloride in a suitable solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form phenylbutyryl hydroxamic acid.
Industrial Production Methods
Industrial production methods for phenylbutyryl hydroxamic acid typically involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenylbutyryl hydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amides or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amides or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylbutyryl hydroxamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Functions as an HDAC inhibitor, affecting gene expression and protein function.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to modulate epigenetic markers.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.
Mechanism of Action
Phenylbutyryl hydroxamic acid exerts its effects primarily through inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is crucial in regulating gene expression and has implications in cancer therapy, where it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Phenylbutyryl hydroxamic acid can be compared with other HDAC inhibitors such as:
Trichostatin A: A potent HDAC inhibitor with a similar mechanism of action but different chemical structure.
Vorinostat (SAHA): Another HDAC inhibitor used clinically for the treatment of cutaneous T-cell lymphoma.
Valproic Acid: A less potent HDAC inhibitor with broader pharmacological effects.
Phenylbutyryl hydroxamic acid is unique due to its specific structure, which provides a balance between potency and selectivity for different HDAC isoforms .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-hydroxy-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHXPXYRKPCXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185943 | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32153-46-1 | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032153461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hydroxy-4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxy-4-phenylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-HYDROXY-4-PHENYLBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX182FOM5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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